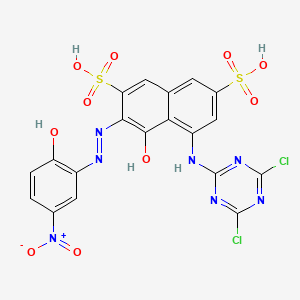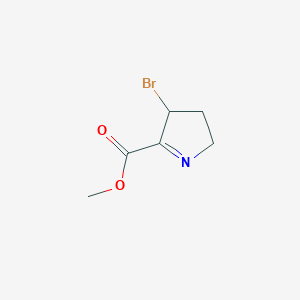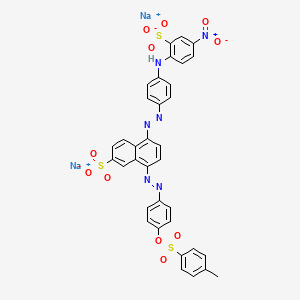
2,7-Naphthalenedisulfonic acid, 4-(4,6-dichloro-s-triazin-2-ylamino)-5-hydroxy-6-(2-hydroxy-5-nitrophenylazo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Naphthalenedisulfonic acid, 4-(4,6-dichloro-s-triazin-2-ylamino)-5-hydroxy-6-(2-hydroxy-5-nitrophenylazo)- is a complex organic compound known for its vibrant color properties. It is primarily used as a dye or pigment in various industrial applications. The compound’s structure includes multiple functional groups, such as sulfonic acid, triazine, and azo groups, which contribute to its unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-(4,6-dichloro-s-triazin-2-ylamino)-5-hydroxy-6-(2-hydroxy-5-nitrophenylazo)- typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-hydroxy-5-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,7-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Triazine Introduction: The final step involves the reaction of the azo compound with 4,6-dichloro-s-triazine in the presence of a base to introduce the triazine group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The triazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols can react with the triazine ring under basic conditions.
Major Products Formed
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Amino derivatives are formed from the reduction of the nitro group.
Substitution: Various substituted triazine derivatives are obtained.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent for the synthesis of other complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in organic synthesis.
Biology
In biological research, the compound is used as a staining agent due to its vibrant color properties. It helps in visualizing cellular components under a microscope.
Medicine
Although not widely used in medicine, the compound’s derivatives are being explored for potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry
In the industrial sector, the compound is primarily used as a dye in textiles, plastics, and inks
Mécanisme D'action
The compound exerts its effects through various mechanisms depending on its application. As a dye, it binds to substrates through ionic and covalent interactions, imparting color. In biological staining, it interacts with cellular components, allowing for visualization under a microscope. The molecular targets and pathways involved vary based on the specific application and the functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Naphthalenedisulfonic acid derivatives: These compounds share the naphthalenedisulfonic acid core but differ in their substituents.
Azo dyes: Compounds with similar azo groups but different aromatic systems.
Triazine-based compounds: Molecules containing the triazine ring but with different functional groups.
Uniqueness
2,7-Naphthalenedisulfonic acid, 4-(4,6-dichloro-s-triazin-2-ylamino)-5-hydroxy-6-(2-hydroxy-5-nitrophenylazo)- is unique due to the combination of its functional groups, which impart specific chemical and physical properties. The presence of both sulfonic acid and triazine groups enhances its solubility and reactivity, making it versatile for various applications.
Propriétés
| 73826-58-1 | |
Formule moléculaire |
C19H11Cl2N7O10S2 |
Poids moléculaire |
632.4 g/mol |
Nom IUPAC |
5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C19H11Cl2N7O10S2/c20-17-23-18(21)25-19(24-17)22-11-6-9(39(33,34)35)3-7-4-13(40(36,37)38)15(16(30)14(7)11)27-26-10-5-8(28(31)32)1-2-12(10)29/h1-6,29-30H,(H,33,34,35)(H,36,37,38)(H,22,23,24,25) |
Clé InChI |
KEYSGGLUHZVQBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)Cl)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)



